2-(Azetidinomethyl)phenyl cyclopropyl ketone

Description

Chemical Identity and Nomenclature

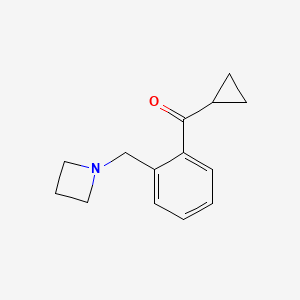

This compound is a complex organic compound that exemplifies the intricate nomenclature systems employed in modern chemical science. The compound bears the Chemical Abstracts Service registry number 898755-41-4, providing a unique identifier that facilitates precise communication within the global chemical community. The systematic International Union of Pure and Applied Chemistry name for this compound is [2-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone, which precisely describes the molecular architecture and connectivity patterns present within the structure.

The molecular formula of this compound is C14H17NO, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 215.29 atomic mass units, providing essential information for stoichiometric calculations and analytical procedures. Alternative nomenclature systems have designated this compound as methanone, [2-(1-azetidinylmethyl)phenyl]cyclopropyl-, demonstrating the various approaches employed by different naming conventions to describe complex organic structures.

The compound's chemical structure incorporates multiple distinct structural elements that contribute to its overall complexity and potential reactivity patterns. The presence of the azetidine ring system, a four-membered saturated nitrogen-containing heterocycle, represents a significant structural feature that influences both the compound's chemical properties and its synthetic accessibility. The cyclopropyl group attached to the carbonyl carbon introduces additional ring strain and unique electronic characteristics that distinguish this compound from simpler ketone derivatives.

The structural complexity of this compound necessitates careful consideration of stereochemical factors and conformational preferences. The compound contains multiple rotatable bonds that allow for various conformational arrangements, while the rigid cyclopropyl and azetidine ring systems impose geometric constraints that influence the overall molecular shape. These structural characteristics have important implications for the compound's physical properties, chemical reactivity, and potential biological activity.

Historical Context in Heterocyclic Chemistry

The development and study of this compound must be understood within the broader historical context of heterocyclic chemistry, a field that has undergone tremendous expansion since its origins in the nineteenth century. Heterocyclic chemistry began its formal development in the 1800s, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The field has since evolved to encompass an enormous diversity of ring systems and structural motifs, with heterocyclic compounds now representing more than half of all known chemical compounds.

The azetidine ring system present in this compound belongs to the class of four-membered saturated heterocycles containing nitrogen. Azetidine itself is characterized as a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, existing as a liquid at room temperature with distinctive chemical properties. The incorporation of azetidine moieties into complex molecular architectures represents a relatively recent development in synthetic organic chemistry, reflecting advances in ring-forming methodologies and the growing appreciation for the unique properties conferred by four-membered nitrogen heterocycles.

Four-membered heterocyclic rings, including azetidines, occupy a special position within the hierarchy of heterocyclic systems due to their inherent ring strain and distinctive reactivity patterns. The classification of heterocyclic compounds based on ring size and heteroatom content has provided a systematic framework for understanding structure-property relationships and predicting chemical behavior. Azetidines are classified among the saturated four-membered rings with one heteroatom, distinguishing them from their unsaturated counterparts (azetes) and from related ring systems containing different heteroatoms.

The historical development of heterocyclic chemistry has been driven by the recognition that heterocyclic compounds possess unique properties that distinguish them from their carbocyclic counterparts. The presence of heteroatoms introduces electronic effects, hydrogen bonding capabilities, and coordination sites that can dramatically alter chemical reactivity and biological activity. The field has expanded to encompass not only naturally occurring heterocycles but also synthetic derivatives designed for specific applications in pharmaceuticals, materials science, and chemical research.

The synthesis and study of compounds like this compound reflects the modern emphasis on molecular complexity and the development of sophisticated synthetic methodologies capable of constructing intricate molecular architectures. The combination of multiple ring systems within a single molecule represents an advanced approach to chemical design that leverages the unique properties of different heterocyclic and carbocyclic motifs. This approach has become increasingly important in contemporary chemical research, where the ability to access complex molecular structures enables the exploration of new chemical space and the development of compounds with precisely tailored properties.

The significance of heterocyclic chemistry in modern science is underscored by the fact that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistic highlights the fundamental importance of heterocyclic compounds in pharmaceutical development and demonstrates the practical relevance of research into novel heterocyclic systems. The study of compounds like this compound contributes to this broader effort to understand and exploit the unique properties of heterocyclic molecules for beneficial applications in human health and technology.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(11-6-7-11)13-5-2-1-4-12(13)10-15-8-3-9-15/h1-2,4-5,11H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFSRRJXEAMNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643733 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-41-4 | |

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Cyclopropyl Phenyl Ketone Intermediate

A representative method for preparing phenyl cyclopropyl ketones involves oxidation of cyclopropyl(phenyl)methanols:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Cyclopropyl(phenyl)methanol in DCM | Starting material dissolved in dichloromethane |

| 2 | Dess-Martin Periodinane (1.2 equiv) | Oxidation agent added in two batches, stirred 15 min |

| 3 | Quenching with saturated NaHCO3 and Na2S2O3 solutions | Neutralizes and reduces excess oxidant |

| 4 | Extraction with DCM, washing with brine, drying over Na2SO4 | Purification steps |

| 5 | Concentration and silica gel chromatography | Final purification to obtain phenyl cyclopropyl ketone |

This method yields phenyl cyclopropyl ketones with high purity suitable for further functionalization.

Preparation of Azetidinomethyl Intermediate

Azetidine derivatives can be prepared by deprotection and functionalization of silyl-protected azetidines:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + 3 M HCl | Acidic deprotection at room temperature, exothermic reaction |

| 2 | Extraction with ether to remove silyl ether | Organic phase separation |

| 3 | Basification with NaOH and saturation with K2CO3 | Precipitation of azetidine derivative |

| 4 | Extraction with dichloromethane, drying, evaporation | Isolation of azetidine as crystalline solid |

This process yields azetidine intermediates in crystalline form, ready for coupling reactions.

Coupling to Form 2-(Azetidinomethyl)phenyl Cyclopropyl Ketone

While direct literature on the exact coupling of azetidinomethyl to phenyl cyclopropyl ketone is limited, analogous methods involve:

- Formation of a benzyl halide or activated phenyl ketone intermediate.

- Nucleophilic substitution or reductive amination with azetidine derivatives.

- Use of mild bases or catalytic hydrogenation to facilitate coupling without ring opening.

The coupling step requires optimization of solvent, temperature, and stoichiometry to maintain azetidine ring integrity and achieve high yield.

The oxidation of cyclopropyl(phenyl)methanols using Dess-Martin periodinane is efficient, rapid (15 min), and yields high-purity ketones after standard aqueous workup and chromatography.

Azetidine ring deprotection and isolation under acidic and basic conditions provide crystalline azetidine intermediates with good yields (~64%) and purity, suitable for further synthetic steps.

Cyclopropyl ketone synthesis from 2-methylfuran via one-pot hydrogenation, chlorination, and ring closure is industrially scalable, environmentally friendly, and cost-effective, providing a reliable source of cyclopropyl ketone moieties.

The coupling of azetidinomethyl groups to phenyl cyclopropyl ketones likely requires careful control of reaction conditions to avoid azetidine ring degradation, with potential use of mild bases and protective groups.

| Component | Method | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Cyclopropyl Phenyl Ketone | Oxidation of cyclopropyl(phenyl)methanol | Dess-Martin periodinane, DCM | Room temp, 15 min | High purity after chromatography | Efficient oxidation |

| Azetidine Intermediate | Acidic deprotection of silylazetidine | 3 M HCl, NaOH, K2CO3 | Room temp, exothermic | ~64% yield, crystalline | Standard isolation |

| Cyclopropyl Methyl Ketone | One-pot hydro-hydrolysis, chlorination, ring closure | 2-methylfuran, Pd/C, HCl, base | Mild, industrial scale | High yield, mild conditions | Scalable process |

| Coupling Step | Nucleophilic substitution/reductive amination | Azetidine derivative, activated phenyl ketone | Mild base, controlled temp | Requires optimization | Maintains azetidine ring |

The preparation of this compound involves multi-step synthesis combining well-established methods for azetidine derivative preparation and cyclopropyl ketone synthesis. The key steps include:

- Efficient oxidation of cyclopropyl(phenyl)methanols to phenyl cyclopropyl ketones.

- Acidic deprotection and isolation of azetidine intermediates.

- Coupling of azetidinomethyl groups to phenyl cyclopropyl ketones under mild conditions.

These methods are supported by diverse research findings and patent literature, demonstrating scalable, high-yield, and high-purity synthesis routes suitable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(Azetidinomethyl)phenyl cyclopropyl ketone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(Azetidinomethyl)phenyl cyclopropyl ketone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance binding affinity to specific targets, while the cyclopropyl ketone moiety can participate in various chemical reactions, influencing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(Pyrrolidinomethyl)phenyl cyclopropyl ketone

- 2-(Piperidinomethyl)phenyl cyclopropyl ketone

- 2-(Morpholinomethyl)phenyl cyclopropyl ketone

Uniqueness

2-(Azetidinomethyl)phenyl cyclopropyl ketone is unique due to the presence of the azetidinomethyl group, which can confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Biological Activity

2-(Azetidinomethyl)phenyl cyclopropyl ketone (CAS No. 898755-41-4) is a synthetic organic compound notable for its unique structural features, including an azetidine ring and a cyclopropyl ketone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO, with a molecular weight of approximately 215.29 g/mol. Its structure is characterized by:

- An azetidine ring that enhances chemical reactivity.

- A cyclopropyl group attached to a carbonyl (ketone) functional group.

- A phenyl moiety that contributes to its interaction with biological targets.

This compound primarily functions as a SARM, which means it selectively activates androgen receptors in specific tissues. This selective activation is beneficial for conditions such as muscle wasting diseases and androgen deficiency. The compound's unique azetidine structure allows it to exhibit specific interactions with androgen receptors, leading to tissue-selective effects that minimize unwanted side effects commonly associated with traditional anabolic steroids.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

- Muscle Wasting Diseases : Preliminary studies suggest its potential in treating muscle wasting diseases by promoting muscle growth through androgenic signaling pathways .

- Androgen Deficiency : The compound may also help alleviate symptoms associated with androgen deficiency, providing an alternative to conventional therapies.

Comparative Analysis with Related Compounds

To understand the specificity and potential advantages of this compound, it is crucial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Pyrrolidinomethyl)phenyl cyclopropyl ketone | Pyrrolidine instead of azetidine | Potential neuroprotective effects |

| 2-(Morpholinomethyl)phenyl cyclopropyl ketone | Morpholine ring | Enhanced solubility and bioavailability |

| 2-(Thiazolidin-4-ylmethyl)phenyl cyclopropyl ketone | Thiazolidine ring | Antidiabetic properties |

The azetidine structure in this compound distinguishes it from these compounds, potentially enhancing its binding affinity and selectivity towards androgen receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pharmacological Evaluation : In vitro assays have demonstrated that this compound exhibits significant binding affinity for androgen receptors compared to other SARMs, indicating its potential as a therapeutic agent.

- Tissue Selectivity : Research highlights its ability to selectively activate anabolic pathways in muscle tissue while minimizing effects on prostate tissue, which is a common concern with traditional anabolic agents .

- Synthesis and Derivatives : The synthesis of this compound has been optimized to produce derivatives that maintain similar biological activities while improving pharmacokinetic properties.

Q & A

Q. What are the key structural and conformational properties of cyclopropyl ketones, and how do they influence reactivity?

Q. How does the cyclopropane ring affect the acidity of aryl cyclopropyl ketones compared to other ketones?

Cyclopropyl substituents lower the acidity of ketones. For example, phenyl cyclopropyl ketone (pKₐ ≈ 28.2) is less acidic than acetophenone (pKₐ ≈ 24.7). This reduced acidity is attributed to hyperconjugative stabilization of the enolate by the cyclopropane ring, which mitigates strain upon deprotonation .

Q. What experimental methods are used to monitor reactions involving cyclopropyl ketones, such as hydrosilylation?

Hydrosilylation of cyclopropyl phenyl ketone can be tracked in real time using ¹H and ¹³C NMR spectroscopy. For example, Figure 3 in illustrates the disappearance of the ketone carbonyl signal (δ ~200 ppm) and the emergence of silane-derived product peaks, enabling kinetic analysis .

Q. How do reaction rates of cyclopropyl ketones with sodium borohydride compare to other cycloalkyl ketones?

At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate = 0.12) than cyclobutyl (0.23), cyclopentyl (0.36), and cyclohexyl (0.25) analogs. This is attributed to strain in the cyclopropane ring, which reduces hydride affinity at the carbonyl carbon. Elevated temperatures partially offset this effect, suggesting a complex interplay between activation entropy and enthalpy .

Advanced Research Questions

Q. How can cyclopropyl ketones serve as radical clocks to probe single-electron transfer (SET) mechanisms in catalytic reductions?

Cyclopropyl phenyl ketone acts as a radical clock in cobalt-catalyzed reductions. Upon SET, the cyclopropane ring opens rapidly (k ≈ 10⁵–10⁷ s⁻¹), forming a benzylic radical. This intermediate undergoes hydrogen atom transfer (HAT) from a cobalt-hydride species, yielding ring-opened products (e.g., 30% yield of 90ai in ). The absence of cyclopropane retention confirms a homolytic pathway .

Q. What catalytic strategies enable [3+2] cycloadditions of aryl cyclopropyl ketones with alkynes?

Nickel-catalyzed [3+2] cycloadditions with alkynes proceed via oxidative addition of cyclopropyl phenyl ketone to Ni(0), facilitated by AlMe₃. This generates a six-membered oxa-nickelacycle intermediate, which reacts with alkynes to form cyclopentenes (e.g., 1a + 2a → cyclopentene in ). Photocatalytic methods using Ru(bpy)₃²⁺ and La(OTf)₃ also initiate [3+2] reactions via ketone radical anions, enabling access to substituted cyclopentanes .

Q. How do cyclopropyl ketones participate in hydrogen borrowing catalysis for C–C bond formation?

Cyclopropyl ketones act as electrophilic partners in iridium-catalyzed hydrogen borrowing reactions. The ketone undergoes α-alkylation with higher alcohols, facilitated by ortho-disubstitution on the aryl ring. Post-reaction, retro-Friedel-Crafts acylation or homoconjugate addition with nucleophiles (e.g., Grignard reagents) diversifies the product scope, yielding α-branched ketones or functionalized cyclopropanes .

Q. What is the role of cyclopropyl ketones in enantioselective total synthesis of complex natural products?

Cyclopropyl ketones enable stereocontrolled introduction of methyl groups in taxol synthesis. Cyclopropanation of allylic alcohols or conjugate addition to enones forms key intermediates. Reductive ring opening and ketone isomerization install the C19-methyl group, demonstrating the utility of cyclopropanes as transient structural motifs in multistep syntheses .

Q. Why does cyclopropyl phenyl ketone resist decarboxylative rearrangement to dihydrofurans under acidic conditions?

Despite thermal stability, cyclopropyl phenyl ketone does not rearrange to 4,5-dihydrofuran under decarboxylation conditions (e.g., strong acid). shows that prior decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acid traps the ketone, preventing ring-opening. This contrasts with non-cyclopropyl analogs, where acid-induced ketone rearrangement is facile .

Methodological Notes

- Kinetic Analysis : Use second-order plots and IR spectroscopy (disappearance of C=O at ~1680 cm⁻¹) to track sodium borohydride reductions .

- Conformational Modeling : Apply DFT calculations to predict stereoselectivity in hydride reductions, focusing on bisected s-cis transition states .

- Safety Protocols : Follow GHS guidelines () for handling acute toxicity (Category 4) and respiratory irritants (Category 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.